molecular formula C13H12ClNO2 B8374114 5-(m-Chlorobenzyloxy)-2-pyridinemethanol

5-(m-Chlorobenzyloxy)-2-pyridinemethanol

Cat. No.: B8374114
M. Wt: 249.69 g/mol
InChI Key: JWYVBYQJTYHSSO-UHFFFAOYSA-N
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Description

5-(m-Chlorobenzyloxy)-2-pyridinemethanol is a chemical compound of interest in organic and medicinal chemistry research. It features a pyridinemethanol core functionalized with a meta-chlorobenzyloxy group. The pyridinemethanol scaffold is a recognized building block in the synthesis of biologically active molecules . The structural motif of a chlorophenyl group linked to a heteroaromatic system is common in the development of compounds for various research fields, including agrochemicals and pharmaceuticals . The specific substitution pattern on the pyridine ring may influence the compound's physicochemical properties and its potential interactions in biological systems. Researchers investigate these properties to develop new substances with optimized activity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

[5-[(3-chlorophenyl)methoxy]pyridin-2-yl]methanol

InChI

InChI=1S/C13H12ClNO2/c14-11-3-1-2-10(6-11)9-17-13-5-4-12(8-16)15-7-13/h1-7,16H,8-9H2

InChI Key

JWYVBYQJTYHSSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2)CO

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Property 2-Pyridinemethanol 5-Bromo-2-pyridinemethanol This compound
Hydrogenation Yield 76% Not Reported Expected lower due to steric hindrance
Oxidation Conversion >99% Not Reported Likely reduced
TsCl Reaction Yield 39% (4-nitro derivative) Not Reported Predicted <39%
Metal Coordination Stable Cu(II) complexes Not Reported Altered geometry/poisoning likely
Biological Role Metabolic intermediate Not Reported Potential bioavailability issues

Preparation Methods

Synthesis of 2-Chloro-5-Chloromethylpyridine

The preparation of 5-(m-chlorobenzyloxy)-2-pyridinemethanol often begins with 2-chloro-5-chloromethylpyridine (CAS 70201-49-3) as a key intermediate. According to, this compound is synthesized via chlorination of 2-chloro-5-methylpyridine using phosphorus(V) chloride (PCl₅) or thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). The reaction proceeds at 80–120°C under inert conditions, yielding 2-chloro-5-chloromethylpyridine with >85% purity after vacuum distillation.

Benzylation with m-Chlorobenzyl Alcohol

The chloromethyl group at the 5-position undergoes nucleophilic substitution with m-chlorobenzyl alcohol. As detailed in, this step is performed in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction mixture is stirred at 60°C for 12 hours, resulting in 5-(m-chlorobenzyloxy)-2-chloropyridine. The crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1), achieving a 72% yield.

Critical Parameters:

  • Solvent : THF ensures solubility of both reactants.

  • Base : NaH facilitates deprotonation of m-chlorobenzyl alcohol, enhancing nucleophilicity.

  • Temperature : Elevated temperatures accelerate substitution kinetics.

Hydrolysis of Ester Derivatives

Esterification with Alkali Metal Salts

An alternative route involves esterifying 2-chloro-5-chloromethylpyridine with potassium acetate (KOAc) to form 2-chloro-5-acetoxymethylpyridine. As described in, this reaction employs tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst in dimethyl sulfoxide (DMSO) at 80°C. The acetoxymethyl intermediate is isolated in 89% yield after recrystallization from ethanol.

Saponification to Pyridinemethanol

The acetoxymethyl group is hydrolyzed to a hydroxymethyl moiety using aqueous sodium hydroxide (NaOH). In, 5-(m-chlorobenzyloxy)-2-acetoxymethylpyridine is refluxed with 15% NaOH for 2 hours. The reaction mixture is neutralized with hydrochloric acid (HCl), extracted with chloroform, and dried over sodium sulfate. Evaporation under reduced pressure yields this compound with 68% purity, which is further refined via vacuum distillation.

Optimization Insights:

  • Catalyst : TBAHS improves interfacial reactivity in biphasic systems.

  • Hydrolysis : Excess NaOH ensures complete deacetylation.

Direct Reduction of Pyridinecarbaldehydes

Aldehyde Intermediate Preparation

5-(m-Chlorobenzyloxy)-2-pyridinecarbaldehyde is synthesized via Vilsmeier-Haack formylation of 2-chloro-5-(m-chlorobenzyloxy)pyridine. The formyl group is introduced using phosphorus oxychloride (POCl₃) and DMF at 0°C, followed by quenching with ice-water. The aldehyde is extracted with dichloromethane (DCM) and purified via column chromatography (hexane/ethyl acetate 3:1).

Sodium Borohydride Reduction

The aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C. After 1 hour, the reaction is quenched with water, and the product is extracted with ethyl acetate. Rotary evaporation yields this compound with 81% yield and >95% purity by HPLC.

Comparative Analysis of Methods

Method Starting Material Key Reagents/Conditions Yield Purity
Nucleophilic Substitution2-Chloro-5-chloromethylpyridineNaH, THF, 60°C72%85%
Ester Hydrolysis2-Chloro-5-acetoxymethylpyridine15% NaOH, reflux68%89%
Aldehyde Reduction2-PyridinecarbaldehydeNaBH₄, MeOH, 0°C81%95%

Challenges and Mitigation Strategies

Byproduct Formation

Chlorinated byproducts, such as 2-chloro-5-dichloromethylpyridine, are common during chlorination steps. These are minimized by controlling stoichiometry (PCl₅:substrate = 1.1:1) and reaction time (<4 hours).

Purification Difficulties

Silica gel chromatography remains the most effective purification method, though gradient elution (hexane → ethyl acetate) is required to separate polar impurities .

Q & A

Q. What are the metabolic implications of pyridinemethanol derivatives in biological systems?

  • Methodological Answer : NMR-based metabolomics identifies 2-pyridinemethanol as a stress-response metabolite in organisms (e.g., crabs under salinity stress). Targeted LC-MS/MS assays can track its role in osmotic regulation or gluconeogenesis pathways .

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